molecular formula C18H20N2O3 B14281716 2,2'-Oxybis(N-methyl-N-phenylacetamide) CAS No. 150369-70-3

2,2'-Oxybis(N-methyl-N-phenylacetamide)

Cat. No.: B14281716
CAS No.: 150369-70-3
M. Wt: 312.4 g/mol
InChI Key: HIELYQQIYOVIAZ-UHFFFAOYSA-N
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Description

2,2’-Oxybis(N-methyl-N-phenylacetamide) is a chemical compound known for its unique structure and properties It belongs to the class of amides, which are organic compounds characterized by the presence of a carbonyl group linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Oxybis(N-methyl-N-phenylacetamide) typically involves the reaction of N-methyl-N-phenylacetamide with an appropriate oxidizing agent. One common method is the oxidative coupling of N-methyl-N-phenylacetamide using a catalyst such as copper(II) chloride in the presence of an oxidant like hydrogen peroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of 2,2’-Oxybis(N-methyl-N-phenylacetamide) may involve large-scale oxidative coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Oxybis(N-methyl-N-phenylacetamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: It can be reduced to simpler amide compounds.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, copper(II) chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex amides, while reduction can produce simpler amides or amines.

Scientific Research Applications

2,2’-Oxybis(N-methyl-N-phenylacetamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2’-Oxybis(N-methyl-N-phenylacetamide) exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    2,2’-Oxybis(N-ethyl-N-phenylacetamide): Similar structure with an ethyl group instead of a methyl group.

    2,2’-Oxybis(N-(3-methoxypropyl)-2-phenylacetamide): Contains a methoxypropyl group, offering different reactivity and applications.

Uniqueness: 2,2’-Oxybis(N-methyl-N-phenylacetamide) is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to its analogs. The presence of the methyl group influences its chemical behavior and interactions, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

150369-70-3

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-methyl-2-[2-(N-methylanilino)-2-oxoethoxy]-N-phenylacetamide

InChI

InChI=1S/C18H20N2O3/c1-19(15-9-5-3-6-10-15)17(21)13-23-14-18(22)20(2)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

HIELYQQIYOVIAZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COCC(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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